molecular formula C10H7NO3 B8804736 1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione CAS No. 43048-02-8

1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B8804736
CAS RN: 43048-02-8
M. Wt: 189.17 g/mol
InChI Key: CNDOSNMFHUSKGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04740561

Procedure details

A maleic anhydride copolymer and an aminophenol are heated in an organic solvent such as dimethylformamide to 0°-150° C., preferably 10°-100° C., more preferably 50°-100° C. for 1-20 hours to convert a portion or whole of the maleic anhydride units into N-(hydroxyphenyl)maleamic acid unit. To the reaction mixture is added a tertiary amine catalyst, and is further added an azeotropic agent (i.e., azeotropic solvent) such as toluene or xylene for removing water produced upon cyclization-dehydration reaction. The resulting mixture is then heated to 80°-200° C., preferably 100°-150° C., for 1-20 hours for performing a cyclization-dehydration reaction, to obtain the desired N-(hydroxyphenyl)maleimide copolymer.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tertiary amine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C1(=O)OC(=O)C=C1.NC1C=CC=CC=1O.CN(C)C=O.[OH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[NH:28][C:29](=[O:35])/[CH:30]=[CH:31]\[C:32]([OH:34])=O>C1(C)C(C)=CC=CC=1.C1(C)C=CC=CC=1>[OH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[N:28]1[C:29](=[O:35])[CH:30]=[CH:31][C:32]1=[O:34]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC=C1)NC(\C=C/C(=O)O)=O
Step Four
Name
tertiary amine
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for removing water
CUSTOM
Type
CUSTOM
Details
produced upon cyclization-dehydration reaction
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is then heated to 80°-200° C., preferably 100°-150° C., for 1-20 hours
Duration
10.5 (± 9.5) h
CUSTOM
Type
CUSTOM
Details
a cyclization-dehydration reaction

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)N1C(C=CC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.